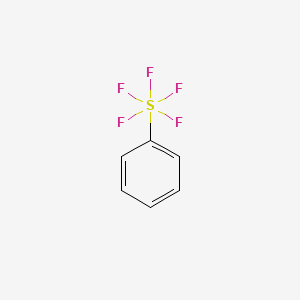

Phenylsulfur pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro(phenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNYFEWFSFTYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433126 | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-81-5 | |

| Record name | (OC-6-21)-Pentafluorophenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a "Super" Functional Group: An In-depth Technical Guide to the Early Synthesis of Phenylsulfur Pentafluoride

Abstract

The pentafluorosulfanyl (SF₅) group, often heralded as a "super-trifluoromethyl" moiety, has emerged as a compelling functional group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique combination of high electronegativity, significant lipophilicity, and exceptional chemical and thermal stability offers unparalleled opportunities for molecular design.[1] This technical guide provides a comprehensive exploration of the seminal, early-stage synthetic methodologies that first brought phenylsulfur pentafluoride (C₆H₅SF₅), the archetypal arylsulfur pentafluoride, into the realm of chemical possibility. We will delve into the pioneering work of William A. Sheppard, offering a detailed examination of the first successful synthesis, its underlying mechanisms, and the experimental challenges that defined this foundational era of SF₅ chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the origins of this remarkable functional group.

Introduction: The Allure of the Pentafluorosulfanyl Group

The quest for novel functional groups that can predictably and potently modulate the properties of organic molecules is a central theme in chemical research. The trifluoromethyl (CF₃) group has long been a workhorse in this regard, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the pentafluorosulfanyl (SF₅) group represents a significant leap forward, exhibiting even more pronounced and, in some cases, counterintuitive properties.

The SF₅ group is more electronegative and more lipophilic than the CF₃ group, a rare combination of properties that makes it highly attractive for the design of bioactive compounds and functional materials.[1] Arylsulfur pentafluorides (ArSF₅) are characterized by their remarkable thermal and chemical stability, resisting degradation under a wide range of harsh conditions, including strongly oxidizing, reducing, acidic, and basic environments.[2] This inherent stability, coupled with the group's potent electron-withdrawing nature, which influences the electronic properties of the aromatic ring, underscores the immense potential of SF₅-containing compounds.[2][3] The journey to unlocking this potential, however, began with a significant synthetic hurdle: the controlled introduction of the SF₅ group onto an aromatic scaffold.

The Pioneering Synthesis: Sheppard's Fluorination of Diphenyl Disulfide

The first successful synthesis of this compound was reported by William A. Sheppard in 1961, a landmark achievement that laid the groundwork for all subsequent developments in arylsulfur pentafluoride chemistry.[1][3] The method was based on the stepwise fluorination of diphenyl disulfide using the aggressive and expensive fluorinating agent, silver difluoride (AgF₂).[1][3]

The Core Reaction and Mechanistic Considerations

Sheppard's synthesis proceeds through a key intermediate, phenylsulfur trifluoride (C₆H₅SF₃), which can be isolated or generated in situ. The overall transformation involves the oxidative fluorination of the sulfur atoms in diphenyl disulfide, cleaving the disulfide bond and elevating the oxidation state of sulfur from +1 to +6.

The reaction can be conceptualized in the following stages:

-

Initial Fluorination and Disulfide Bond Cleavage: Diphenyl disulfide reacts with AgF₂ to form phenylsulfur trifluoride. This step involves the cleavage of the S-S bond and the formation of a sulfur(IV) fluoride species.

-

Further Oxidative Fluorination: The intermediate phenylsulfur trifluoride is then further fluorinated by AgF₂ to yield the final product, this compound, a sulfur(VI) species.

Figure 1: Simplified workflow of Sheppard's synthesis of this compound.

Detailed Experimental Protocol: A Modern Interpretation

The following protocol is a representative procedure based on Sheppard's original work and subsequent descriptions.[3][4]

Caution: This reaction involves highly reactive and toxic materials, including silver difluoride and hydrogen fluoride (which can be formed from hydrolysis). All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

Diphenyl disulfide

-

Silver difluoride (AgF₂)

-

1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) or a similar inert fluorocarbon solvent

-

Dry, inert atmosphere (e.g., nitrogen or argon)

-

Glassware: Four-necked, round-bottomed flask, reflux condenser, sealed mechanical stirrer, thermometer, and a solid addition funnel. All glassware must be scrupulously dried.

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus under a dry, inert atmosphere.

-

Charging the Reactor: Charge the flask with silver difluoride and the inert solvent.

-

Addition of Diphenyl Disulfide: Begin stirring the AgF₂ slurry. Add the diphenyl disulfide in small portions through the solid addition funnel.

-

Temperature Control: An exothermic reaction will occur. Maintain the reaction temperature between 35-40°C by adjusting the rate of addition and using intermittent cooling with a water bath. Caution: A short induction period may occur. Do not add the disulfide too rapidly to avoid an uncontrollable exotherm.[4]

-

Reaction Monitoring: As the reaction proceeds, the black AgF₂ will be converted to yellow silver monofluoride (AgF).

-

Completion and Workup: After the addition is complete and the exotherm subsides, stir the mixture for an additional 15-30 minutes. The reaction mixture is then heated to reflux and filtered while hot to remove the silver salts.

-

Isolation of Phenylsulfur Trifluoride (Intermediate): The filtrate containing the phenylsulfur trifluoride can be used directly in the next step or the solvent can be removed by distillation to isolate the intermediate.

-

Conversion to this compound: The isolated or in situ generated phenylsulfur trifluoride is then reacted with a fresh portion of AgF₂ at a higher temperature (typically 120-130°C in a suitable pressure-resistant reactor, such as one made of Teflon) to yield this compound.

-

Purification: The final product, this compound, is a colorless liquid that can be purified by distillation under reduced pressure.[3]

Yields and Limitations of the Early Method

Sheppard's pioneering method, while groundbreaking, suffered from several significant drawbacks that limited its widespread adoption:

-

Low to Moderate Yields: The overall yields were often low, particularly for substituted arylsulfur pentafluorides. For example, the synthesis of nitrophenylsulfur pentafluorides proceeded in yields of 15-30%.[3]

-

Cost and Stoichiometry of Reagents: Silver difluoride is an expensive reagent, and the reaction requires a large stoichiometric excess, making it economically unfeasible for large-scale synthesis.

-

Harsh Reaction Conditions: The high temperatures required for the second step and the corrosive nature of the reagents posed significant experimental challenges.

-

Limited Substrate Scope: The aggressive nature of AgF₂ was not compatible with many functional groups, limiting the variety of substituted arylsulfur pentafluorides that could be prepared directly.

| Parameter | Description |

| Starting Material | Diphenyl disulfide |

| Key Reagent | Silver difluoride (AgF₂) |

| Intermediate | Phenylsulfur trifluoride (C₆H₅SF₃) |

| Typical Yields | Low to moderate (e.g., 15-30% for nitrophenyl derivatives)[3] |

| Key Limitations | High cost of AgF₂, harsh reaction conditions, low yields |

Table 1: Summary of Sheppard's Early Synthesis of this compound.

Other Early Explorations in Arylsulfur Pentafluoride Synthesis

While Sheppard's work with AgF₂ represents the first successful synthesis, other early attempts using different fluorinating agents were also explored, though with limited success.

-

Elemental Fluorine: Direct fluorination of diaryl disulfides with elemental fluorine (F₂) was investigated. However, the extreme reactivity of F₂ often led to a mixture of products, including over-fluorination of the aromatic ring, and presented significant safety challenges.[5][6] This method was generally only viable for the synthesis of deactivated systems, such as nitrophenylsulfur pentafluorides.[7]

-

Xenon Difluoride: Xenon difluoride (XeF₂) was also employed as a fluorinating agent for diphenyl disulfide.[2][8] While a viable alternative to AgF₂, this method also suffered from low yields and the prohibitive cost of the xenon reagent, rendering it impractical for routine synthesis.[2][7]

Figure 2: Overview of early synthetic routes to arylsulfur pentafluorides.

Conclusion: A Foundation for the Future

The early synthetic methods for producing this compound, particularly the seminal work of William A. Sheppard, were instrumental in establishing the field of SF₅ chemistry. While these initial routes were fraught with challenges—low yields, expensive and hazardous reagents, and harsh conditions—they provided the first access to this fascinating and powerful functional group. The pioneering efforts to tame the reactivity of sulfur and fluorine laid the critical groundwork for the development of the more practical, efficient, and scalable methods that are now available to chemists. Understanding these foundational discoveries provides not only a historical perspective but also a deeper appreciation for the ingenuity and perseverance required to introduce a truly novel functional group into the synthetic chemist's toolbox. The legacy of these early methods is evident in the burgeoning applications of SF₅-containing molecules that continue to push the boundaries of science and technology.

References

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(16), 3064–3072. [Link]

-

ChemRxiv. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. [Link]

-

Cui, B., et al. (2017). IF 5 affects the final stage of the Cl–F exchange fluorination in the synthesis of pentafluoro-λ6-sulfanyl-pyridines, pyrimidines and benzenes with electron-withdrawing substituents. Chemical Communications, 53(53), 5997–6000. [Link]

-

Beier, P., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(64), 14646-14655. [Link]

-

Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

- Google Patents. (2010).

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(16), 3064–3072. [Link]

-

Verma, R. D. (1993). Chemistry of Pentafluorosulfanyl Compounds. In Advances in Inorganic Chemistry (Vol. 41, pp. 127-167). Academic Press. [Link]

-

Beier, P., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. ResearchGate. [Link]

-

Sheppard, W. A. (1966). Phenylsulfur Trifluoride. Organic Syntheses, 46, 98. [Link]

Sources

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Producing Fluorinated Phenylsulfur Pentafluorides - Eureka | Patsnap [eureka.patsnap.com]

- 8. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

The Pentafluorosulfanyl (SF₅) Phenyl Group: A Technical Guide to its Fundamental Physicochemical Properties for Advanced Chemical Research

Introduction

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities with unique property profiles is paramount. Among the array of emerging fluorinated substituents, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" moiety.[1] Its introduction onto an aromatic scaffold, creating pentafluorosulfanyl benzene (SF₅Ph), imparts a unique combination of physicochemical characteristics that are highly attractive for the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of SF₅Ph, offering both foundational understanding and practical insights for researchers, scientists, and drug development professionals.

Electronic Properties: A Potent Electron-Withdrawing Group

The SF₅ group is one of the most strongly electron-withdrawing substituents known in organic chemistry.[3] This profound electronic influence is a key determinant of the reactivity and molecular interactions of SF₅-functionalized aromatics.

Inductive and Resonance Effects

The potent electron-withdrawing nature of the SF₅ group stems from a combination of a strong negative inductive effect (-I) and a notable resonance contribution through negative hyperconjugation.[4] The high electronegativity of the five fluorine atoms polarizes the S-F bonds, leading to a significant inductive pull of electron density from the phenyl ring.[3] This effect is quantitatively captured by Hammett constants, which are a cornerstone for understanding the electronic influence of substituents on a reaction center.

Hammett Parameters: Quantifying Electronic Influence

The electronic effect of the SF₅ group is significantly greater than that of the trifluoromethyl (CF₃) group. This is reflected in its Hammett parameters (σ), which are larger in magnitude.

| Parameter | SF₅ | CF₃ | Rationale |

| σ | |||

| m | 0.61 | 0.43 | The meta-substituent constant (σm) primarily reflects the inductive effect. The higher value for SF₅ indicates its superior inductive electron-withdrawing capacity compared to CF₃.[5][6] |

| σ | |||

| p | 0.68 | 0.53 | The para-substituent constant (σp) is a composite of both inductive and resonance effects. The significantly larger σp for SF₅ highlights its strong electron-withdrawing character through both mechanisms.[5][6] |

The strong electron-withdrawing properties of the SF₅ group lead to a significant lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenyl ring, which has profound implications for its reactivity and interactions.[4][7]

Lipophilicity: A "Greasy" yet Polar Moiety

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The SF₅ group presents a fascinating paradox: despite its high polarity, it is significantly more lipophilic than the CF₃ group.[6][8]

Hansch Lipophilicity Parameter (π)

The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall lipophilicity of a molecule. A positive π value indicates that the substituent increases lipophilicity compared to a hydrogen atom.

| Substituent | Hansch Lipophilicity Parameter (π) |

| -SF₅ | +1.23[5][6][9] |

| -CF₃ | +0.88[5][9] |

The higher π value of the SF₅ group makes it a valuable tool for increasing the overall lipophilicity of a lead compound, which can enhance its ability to cross biological membranes.[3]

Experimental Determination of logP for SF₅Ph

A reliable method for determining the logP of SF₅Ph and its derivatives is through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates the retention time of a compound with its lipophilicity.

Protocol: LogP Determination by RP-HPLC

-

System Preparation:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of methanol and water is typically used. For SF₅Ph, a starting condition of 50:50 methanol:water, progressing to 100% methanol over a defined period (e.g., 20 minutes) is a good starting point.

-

Detector: UV detector set to an appropriate wavelength for SF₅Ph (e.g., 254 nm).

-

Temperature: Maintain a constant column temperature (e.g., 25 °C).

-

-

Calibration:

-

Prepare a series of standard compounds with known logP values that span the expected logP of SF₅Ph. Examples include benzene, bromobenzene, and biphenyl.

-

Inject each standard individually and record its retention time (RT).

-

Construct a calibration curve by plotting the known logP values against the logarithm of the retention times (log RT). The relationship should be linear.

-

-

Sample Analysis:

-

Dissolve a small amount of SF₅Ph in a suitable solvent (e.g., methanol).

-

Inject the SF₅Ph solution into the HPLC system under the same conditions used for the standards.

-

Record the retention time of the SF₅Ph peak.

-

-

LogP Calculation:

-

From the calibration curve, use the measured log RT of SF₅Ph to determine its corresponding logP value.

-

Stability: A Chemically and Thermally Robust Group

A hallmark of the SF₅ group is its exceptional thermal and chemical stability, a property conferred by the strong S-F bonds.[3][10] This robustness is a significant advantage in the development of stable and durable molecules for various applications.

Chemical Stability

Pentafluorosulfanylbenzene exhibits remarkable stability across a wide range of chemical conditions, including strongly acidic, basic, oxidizing, and reducing environments.[10][11] For instance, it remains unreactive even when refluxed in a solution of sodium hydroxide in aqueous ethanol.[11] This high degree of chemical inertness makes the SF₅ group an attractive bioisostere, as it can resist metabolic degradation, potentially extending the in vivo half-life of a drug.[3]

Experimental Workflow: Chemical Stability Assessment

Caption: Workflow for assessing the chemical stability of SF₅Ph.

Thermal Stability

The SF₅ group imparts excellent thermal stability to organic molecules.[7][12] This property can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol: Thermal Stability Analysis by TGA/DSC

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition.

-

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of SF₅Ph into a TGA pan.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature. The temperature at which significant mass loss begins is the decomposition temperature.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition.

-

Methodology:

-

Seal a small sample (2-5 mg) of SF₅Ph in an aluminum pan.

-

Heat the sample and an empty reference pan at a constant rate.

-

Measure the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic or endothermic peaks can indicate decomposition events.

-

-

Steric and Conformational Effects

The SF₅ group is sterically demanding, with a unique octahedral geometry.[5] Its steric bulk is intermediate between that of a tert-butyl group and a trifluoromethyl group. This steric presence can have a significant impact on the conformation of molecules, influencing their binding to biological targets.

Comparative van der Waals Volumes:

| Group | van der Waals Volume (ų) |

| -CF₃ | 34.6 |

| -SF₅ | 55.4 |

| -tBu | 76.9 |

The defined three-dimensional shape and steric hindrance of the SF₅ group can be exploited to control molecular conformation and improve binding selectivity to protein targets.

Quantum Chemical Insights

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to understand the fundamental electronic structure and properties of SF₅Ph.[7] These calculations can predict molecular geometries, electronic distributions, and reactivity, offering insights that complement experimental data.

Computational Workflow for SF₅Ph Analysis

Caption: A typical workflow for the quantum chemical analysis of SF₅Ph.

Conclusion

Pentafluorosulfanyl benzene possesses a unique and powerful combination of physicochemical properties that make it a highly valuable building block in modern chemical research. Its strong electron-withdrawing character, high lipophilicity, and exceptional stability provide a versatile toolkit for fine-tuning the properties of organic molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is essential for the rational design of novel compounds with enhanced performance and desired functionalities. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of SF₅-containing molecules, paving the way for their successful application in a wide range of scientific endeavors.

References

- The Pentafluorosulfanyl Group (SF5) - Rowan. (URL: )

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. (URL: )

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing - The Royal Society of Chemistry. (URL: )

- Known organic materials bearing SF5 group (A), recent push–pull...

- A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃ - Benchchem. (URL: )

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. (URL: )

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. (URL: )

- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. (URL: )

- Pentafluorosulfanylbenzene - Wikipedia. (URL: )

- Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchG

- A New Synthesis of Pentafluorosulfanylbenzene - ResearchG

- Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation | Environmental Toxicology and Chemistry | Oxford Academic. (URL: )

- ProQuest Dissertations - Bibliothèque et Archives Canada. (URL: )

- Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegrad

- (PDF) Preparation of (Pentafluorosulfanyl)

- Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5 ) moiety. (URL: )

- Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. (URL: )

- Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. (URL: )

- Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - ResearchG

- New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group. (URL: )

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. fiveable.me [fiveable.me]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of Phenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pentafluorosulfanyl (SF₅) group is of increasing importance in medicinal chemistry and materials science, often considered a "super-trifluoromethyl group" due to its unique electronic and lipophilic properties.[1] Phenylsulfur pentafluoride (C₆H₅SF₅) serves as a foundational model for understanding the behavior of this remarkable functional group.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the cornerstone for the structural elucidation and characterization of SF₅-containing compounds. This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for the ¹⁹F NMR analysis of this compound, offering field-proven insights for researchers.

Introduction: The Significance of the Pentafluorosulfanyl Group and ¹⁹F NMR

The SF₅ group possesses a distinct square pyramidal geometry, with one axial and four equatorial fluorine atoms. This arrangement gives rise to a characteristic and informative ¹⁹F NMR spectrum. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive technique for the analysis of fluorinated compounds.[3][4] For arylsulfur pentafluorides, ¹⁹F NMR provides critical information on the electronic environment and connectivity of the fluorine atoms within the SF₅ moiety.[1]

The unique properties of the SF₅ group, such as its high electronegativity and thermal stability, make it a valuable component in the design of novel pharmaceuticals and agrochemicals.[1] Consequently, a thorough understanding of its NMR spectroscopic signature is paramount for chemists working in these fields.

Theoretical Principles of ¹⁹F NMR for this compound

The ¹⁹F NMR spectrum of this compound is a classic example of a complex spin system that provides a wealth of structural information. The spectrum is governed by two key parameters: chemical shift (δ) and spin-spin coupling (J).

Chemical Shift

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[3] In this compound, the axial and equatorial fluorine atoms are in chemically distinct environments, leading to separate resonances in the ¹⁹F NMR spectrum.

-

Axial Fluorine (Fₐ): The axial fluorine is unique and typically appears as a pentet due to coupling with the four equatorial fluorines.

-

Equatorial Fluorines (Fₑ): The four equatorial fluorines are chemically equivalent and appear as a doublet due to coupling with the single axial fluorine.

The chemical shift values are influenced by factors such as solvent and the electronic nature of the phenyl ring. Electron-withdrawing groups on the ring will generally lead to a downfield shift (higher ppm values) of the fluorine resonances, while electron-donating groups will cause an upfield shift (lower ppm values).[3]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and is independent of the applied magnetic field strength.[5] In this compound, the most significant coupling is the through-space interaction between the axial and equatorial fluorine atoms.

-

⁴J(Fₐ-Fₑ): This four-bond coupling is a defining feature of the SF₅ group and typically has a value around 150 Hz.[6] This large coupling constant is responsible for the characteristic pentet and doublet splitting patterns observed in the spectrum.

Long-range couplings between the fluorine atoms of the SF₅ group and the protons of the phenyl ring (JHF) can also be observed, providing further structural confirmation. These couplings are typically much smaller, in the range of 0.5 to 3.0 Hz.[7]

Practical Guide to ¹⁹F NMR Analysis of this compound

Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful attention to experimental parameters.

Sample Preparation

-

Solvent: this compound is a colorless liquid and can be analyzed neat or in a deuterated solvent.[2] Common choices include deuterated chloroform (CDCl₃) and deuterated acetone ((CD₃)₂CO). The choice of solvent can influence the chemical shifts, so it is important to be consistent.

-

Concentration: A concentration of 10-20 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time.

-

Reference Standard: Chemical shifts in ¹⁹F NMR are typically referenced to an external standard, most commonly trichlorofluoromethane (CFCl₃) at 0.00 ppm.[8] Other secondary standards such as trifluoroacetic acid (TFA) can also be used.[9]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

The following is a step-by-step methodology for acquiring a standard one-dimensional ¹⁹F NMR spectrum of this compound.

-

Prepare the Sample: Dissolve approximately 15 mg of this compound in 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Transmitter Frequency: Set the transmitter frequency to the appropriate value for ¹⁹F on your spectrometer.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shifts, is a good starting point.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg/mL sample, 16-64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the appropriate standard.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Data Interpretation

The resulting ¹⁹F NMR spectrum of this compound will exhibit two main features:

-

A pentet corresponding to the single axial fluorine (Fₐ).

-

A doublet corresponding to the four equatorial fluorines (Fₑ).

The integration of these two signals should be in a 1:4 ratio, respectively. The coupling constant, J(Fₐ-Fₑ), can be measured from the splitting of both the pentet and the doublet.

Data Presentation and Visualization

Tabulated NMR Data

The following table summarizes the typical ¹⁹F NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Fₐ | ~84 | pentet | ~150 | 1 |

| Fₑ | ~63 | doublet | ~150 | 4 |

Note: Chemical shifts are approximate and can vary with solvent and reference standard.[6]

Visualizing the Spin System and Workflow

Graphviz diagrams can be used to visualize the spin system of the SF₅ group and the experimental workflow.

Caption: Spin-spin coupling in the SF₅ group.

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

The ¹⁹F NMR analysis of this compound is a powerful tool for the characterization of this important chemical entity. A thorough understanding of the underlying principles of chemical shift and spin-spin coupling, combined with careful experimental technique, allows for the unambiguous assignment of the ¹⁹F NMR spectrum. This guide provides a solid foundation for researchers and scientists working with SF₅-containing compounds, enabling them to confidently utilize ¹⁹F NMR for structural elucidation and reaction monitoring. The increasing prevalence of the SF₅ group in modern chemistry underscores the importance of mastering its analytical characterization.[10]

References

- (Pentafluorophenyl)sulfur Fluorides. A Detailed Analysis of Their 19F Nuclear Magnetic Resonance Spectra. ElectronicsAndBooks.

- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC - NIH.

- A New Synthesis of Pentafluorosulfanylbenzene.

- Pentafluorosulfanylbenzene. Wikipedia.

- 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.

- 19F-centred NMR analysis of mono-fluorin

- pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. The Royal Society of Chemistry.

- 19F-centred NMR analysis of mono-fluorin

- 19F NMR Reference Standards. Unknown Source.

- Pentafluorosulfanyl (SF5)

- 19F Coupling Constants Table - Organofluorine. Alfa Chemistry.

- 5.3 Spin-Spin Splitting: J-Coupling.

Sources

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. rsc.org [rsc.org]

- 10. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group

An In-Depth Technical Guide to the Quantum Chemical Calculation of Pentafluorosulfanylbenzene (SF5Ph)

In the landscape of modern drug development and materials science, the strategic incorporation of fluorinated motifs is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest.[1][2] Often considered a "super trifluoromethyl" group, the SF5 moiety exhibits greater electronegativity, lipophilicity, and steric bulk than the well-established CF3 group.[2][3][4] These characteristics can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, making the SF5 group a valuable tool for medicinal chemists.[4][5]

Pentafluorosulfanylbenzene (SF5Ph), as a foundational SF5-aromatic structure, serves as a critical model system.[6] Understanding its three-dimensional geometry, electronic landscape, and vibrational properties is paramount for predicting the behavior of more complex SF5-containing pharmaceuticals and materials. Quantum chemical calculations provide a powerful, predictive framework for elucidating these properties with high fidelity.

This guide, intended for researchers and computational scientists, provides a comprehensive walkthrough of the theoretical considerations and practical steps for accurately modeling the SF5Ph structure. We will delve into the rationale behind selecting appropriate computational methods, detail a robust workflow for geometry optimization and property calculation, and outline the analysis of the resulting data to gain chemically meaningful insights.

Pillar 1: Theoretical Foundations and Method Selection

The accuracy of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and basis set. This is particularly crucial for SF5Ph due to the presence of a hypervalent sulfur atom, a feature that poses a distinct challenge for computational models.

The Hypervalent Sulfur Challenge

Historically, the bonding in hypervalent molecules like SF6 (a close relative of the SF5 group) was described using d-orbital hybridization. However, modern molecular orbital (MO) theory provides a more accurate and nuanced picture.[7] An LCAO (Linear Combination of Atomic Orbitals) approach reveals that the bonding can be described without significant d-orbital participation, instead involving multi-center hypervalent bonds.[7] This understanding guides our choice of computational methods, steering us toward those that can accurately capture the complex electronic structure.

Density Functional Theory (DFT) as the Method of Choice

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8] DFT maps the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential, with the exchange-correlation (XC) functional being the key component that approximates the intricate electron-electron interactions.[8][9]

Selecting the Right Functional and Basis Set:

The choice of the XC functional and the basis set is the most critical decision in the setup of the calculation.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, including those with main-group elements like sulfur.[3][10][11] It incorporates a portion of exact Hartree-Fock exchange, which often improves the description of bond energies and geometries. While more modern functionals exist, B3LYP provides a reliable and extensively benchmarked starting point.

-

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For the hypervalent sulfur in SF5Ph, a flexible and robust basis set is non-negotiable.

-

Pople-style basis sets , such as 6-311+G(d,p) , offer a reasonable compromise for initial or less demanding calculations. The + indicates the addition of diffuse functions, important for describing weakly bound electrons, and the (d,p) denotes the addition of polarization functions, which are essential for describing the non-spherical electron distributions in chemical bonds.[12]

-

Dunning's correlation-consistent basis sets , such as aug-cc-pVTZ , represent a significant step up in accuracy.[10][12] The "aug" prefix signifies the augmentation with diffuse functions, which is crucial for the highly electronegative fluorine atoms and the polar S-F bonds. The "triple-zeta" (TZ) quality provides a highly flexible description of the valence electron region. For third-row elements like sulfur, it is often beneficial to use basis sets that include additional "tight" d-functions (e.g., aug-cc-pV(T+d)Z) to further improve the description of the core-valence region.[10]

-

For the purposes of this guide, we will proceed with the B3LYP/aug-cc-pVTZ level of theory, a combination that is well-suited to deliver high-quality, reliable predictions for the structure and properties of SF5Ph.

| Level of Theory | Functional | Basis Set | Application Notes |

| Good Quality | B3LYP | 6-311+G(d,p) | Suitable for initial optimizations and qualitative analysis. Cost-effective. |

| High Quality (Recommended) | B3LYP | aug-cc-pVTZ | Excellent for accurate geometries, vibrational frequencies, and electronic properties. The recommended level for publication-quality data. |

| Very High Accuracy | CCSD(T) | aug-cc-pVTZ | "Gold standard" for single-point energy calculations on a DFT-optimized geometry. Computationally very expensive. |

Pillar 2: A Self-Validating Computational Protocol

A trustworthy computational protocol must be a self-validating system. The following workflow ensures that the final calculated properties correspond to a true, stable molecular structure.

Caption: A robust workflow for quantum chemical calculations of SF5Ph.

Step-by-Step Methodology

1. Building the Initial 3D Structure

Begin by constructing an approximate 3D structure of pentafluorosulfanylbenzene using molecular modeling software such as GaussView, Avogadro, or Chemcraft.[13] Ensure the correct connectivity: the sulfur atom is bonded to the ipso-carbon of the phenyl ring and five fluorine atoms. The initial geometry of the SF5 group should be roughly square pyramidal, with four equatorial fluorine atoms and one axial fluorine atom.

2. Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.[13][14] This is the most stable, or equilibrium, structure of the molecule.

Sample Gaussian Input File:

-

%nprocshared=8 and %mem=16GB: Allocate computational resources (8 cores, 16 GB RAM). Adjust as needed.

-

#p B3LYP/aug-cc-pVTZ Opt: This is the route section. It specifies the use of the B3LYP functional with the aug-cc-pVTZ basis set and requests a geometry optimization (Opt).

-

0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

3. Vibrational Frequency Calculation

Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure. This serves two critical purposes:

-

Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary (reported as negative) frequencies indicates that the structure is not a minimum but a saddle point, such as a transition state.[15] If an imaginary frequency is found, the geometry must be re-optimized, often by displacing the atoms along the imaginary mode.

-

Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and infrared (IR) intensities, which can be directly compared to experimental IR and Raman spectra.[11][16]

The Opt keyword can be combined with Freq to perform both calculations in a single job: #p B3LYP/aug-cc-pVTZ Opt Freq.

Pillar 3: Authoritative Analysis and Data Interpretation

With the calculations successfully completed, the output files contain a wealth of information. The key is to extract and interpret this data to understand the chemical nature of SF5Ph.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. The SF5 group typically adopts a C4v "umbrella" or "piano-stool" geometry. Key parameters to extract include the S-C bond length, the distinct S-F(axial) and S-F(equatorial) bond lengths, and the F(eq)-S-F(eq) and C-S-F(eq) angles.

Caption: Key atomic connections and labels within the SF5Ph molecule.

Table 2: Calculated Structural Parameters of SF5Ph at B3LYP/aug-cc-pVTZ (Note: These are representative values. Actual results will be in the output file.)

| Parameter | Value (Å or °) | Description |

| r(S-C) | ~1.78 Å | Sulfur-Carbon bond length |

| r(S-F_axial) | ~1.60 Å | Axial Sulfur-Fluorine bond length |

| r(S-F_equatorial) | ~1.62 Å | Equatorial Sulfur-Fluorine bond length |

| ∠(C-S-F_eq) | ~95° | Angle between C-S and equatorial S-F bonds |

| ∠(F_ax-S-F_eq) | ~88° | Angle between axial and equatorial S-F bonds |

Insight: The S-F(axial) bond is typically found to be slightly shorter than the S-F(equatorial) bonds, a common feature in SF5-aryl systems.

Electronic Properties and Natural Bond Orbital (NBO) Analysis

To understand the distribution of electrons and the nature of the chemical bonds, a Natural Bond Orbital (NBO) analysis is indispensable.[17][18] NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs, which is highly intuitive for chemists.[17][19] It provides atomic charges, bond compositions, and insights into intramolecular interactions like hyperconjugation.[20]

To perform an NBO analysis in Gaussian, add Pop=NBO to the route section.

Table 3: Calculated NBO Charges on Key Atoms in SF5Ph (B3LYP/aug-cc-pVTZ) (Note: Representative values.)

| Atom | NBO Charge (e) | Interpretation |

| S | ~ +1.8 | Highly positive charge, indicating significant electron withdrawal by the fluorine atoms. |

| F_axial | ~ -0.45 | Substantial negative charge. |

| F_equatorial | ~ -0.48 | Slightly more negative than the axial fluorine. |

| C_ipso | ~ -0.1 | The carbon attached to sulfur is slightly negative, despite the strong pull from the SF5 group. |

Insight: The NBO charges confirm the powerful electron-withdrawing nature of the SF5 group.[6] The analysis also allows for the study of donor-acceptor interactions, such as delocalization of electron density from the phenyl ring π-system into the antibonding orbitals of the S-F bonds, which contributes to the overall stability of the molecule.[17]

Vibrational Analysis

The calculated frequencies can be used to assign bands in an experimental IR or Raman spectrum. The SF5 group has characteristic vibrational modes that are useful for identification.

Table 4: Prominent Calculated Vibrational Frequencies of SF5Ph (B3LYP/aug-cc-pVTZ) (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental anharmonic values.)

| Frequency (cm⁻¹) | Assignment |

| ~800-850 | S-F symmetric stretch |

| ~700-750 | S-F asymmetric stretch |

| ~600-650 | S-C stretch |

| ~1400-1600 | Phenyl C=C stretches |

| ~3000-3100 | Phenyl C-H stretches |

Insight: The S-F stretching modes are typically very strong in the IR spectrum and serve as a diagnostic signature for the SF5 group.

Conclusion

The quantum chemical modeling of pentafluorosulfanylbenzene is an essential exercise for any researcher working with SF5-substituted compounds. By employing a robust theoretical level, such as B3LYP/aug-cc-pVTZ, and following a self-validating computational workflow, one can obtain highly accurate and reliable data on the molecule's geometric, electronic, and vibrational properties. This information provides a fundamental understanding that is critical for rational drug design, the development of new agrochemicals, and the engineering of advanced materials. The insights gained from these calculations—from the precise three-dimensional structure to the nuanced electronic effects of the SF5 group—form the bedrock upon which further experimental and theoretical work can be built.

References

-

Wikipedia. Hypervalent molecule. [Link]

-

ResearchGate. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. [Link]

-

Seattle Pacific University Digital Commons. ab initio Calculations of Changes in Sulfur's Orbital Energies and Sizes with Oxidation State as a Means. [Link]

-

ResearchGate. Commercially or readily available SF5-substituted arenes 1 and.... [Link]

-

ResearchGate. SF5-Substituted Aromatic Heterocycles. [Link]

-

ResearchGate. Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. [Link]

-

ResearchGate. A New Synthesis of Pentafluorosulfanylbenzene. [Link]

-

ResearchGate. New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives. [Link]

-

ResearchGate. What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link]

-

ResearchGate. (PDF) Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. [Link]

-

University of Muenster. Natural Bond Orbital (NBO) Analysis. [Link]

-

Wikipedia. Pentafluorosulfanylbenzene. [Link]

-

ResearchGate. Properties of the SF5 group and the major key discoveries reported in the field. [Link]

-

PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

-

University of Torino. Sulphur Basis-Sets. [Link]

-

ACS Publications. Table 2. [Link]

-

PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

DergiPark. Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties.... [Link]

-

FACCTs. Natural Bond Orbital (NBO) Analysis. [Link]

-

YouTube. comp chem frequency vibration. [Link]

-

YouTube. How to do DFT calculation at different Temperature and Pressure using Gaussian. [Link]

-

ResearchGate. Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. [Link]

-

Royal Society of Chemistry. Computational analysis of the vibrational spectra and structure of aqueous cytosine. [Link]

-

ResearchGate. DFT calculations. (a) Geometry optimization by density functional.... [Link]

-

The Kitchin Research Group. Modeling materials using density functional theory. [Link]

-

MDPI. Iterative Methods for Computing Vibrational Spectra. [Link]

-

arXiv.org. On the practical applicability of modern DFT functionals for chemical computations.... [Link]

-

YouTube. Introduction to Density Functional Theory [Part Four] DFT Calculation for Surfaces of Solids. [Link]

-

MDPI. The Role of Vibrational Anharmonicity in the Computational Study of Thermal Spin Crossover. [Link]

-

PubMed Central. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures.... [Link]

-

YouTube. How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 7. Hypervalent molecule - Wikipedia [en.wikipedia.org]

- 8. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 9. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. NBO [cup.uni-muenchen.de]

- 18. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

thermal and chemical stability of Phenylsulfur pentafluoride

An In-depth Technical Guide to the Thermal and Chemical Stability of Phenylsulfur Pentafluoride

Foreword: The Emergence of a "Super-Trifluoromethyl" Group

For researchers, scientists, and professionals in drug development, the quest for molecular building blocks that offer both unique physicochemical properties and robust stability is perpetual. This compound (C₆H₅SF₅), and the broader class of arylsulfur pentafluorides, have emerged as compounds of significant interest. The pentafluorosulfanyl (SF₅) group is often termed a "super-trifluoromethyl group" due to its distinct combination of properties: it is more electronegative and more lipophilic than the trifluoromethyl (CF₃) group, while also possessing exceptional stability.[1] This guide provides a detailed exploration of the thermal and chemical stability of this compound, offering field-proven insights and methodologies for its application.

Core Molecular Profile of this compound

This compound is a colorless liquid that serves as a foundational reagent for introducing the SF₅ moiety into more complex molecules.[2][3] Its utility in pharmaceuticals, agrochemicals, and advanced materials stems directly from the properties conferred by the SF₅ group.[4][5] Understanding its fundamental characteristics is the first step to leveraging its potential.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₅F₅S | [2] |

| Molar Mass | 204.16 g·mol⁻¹ | [2] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Density | ~1.49 - 1.51 g/mL at 25 °C | [2][5] |

| Boiling Point | 149 °C | [2][5] |

| Melting Point | -10 °C | [5] |

| Refractive Index | n20/D 1.43 | [5] |

Structural Representation

The structure consists of a hypervalent sulfur atom in an octahedral geometry, bonded to five fluorine atoms and one phenyl group. This arrangement is key to its stability.

Caption: Octahedral geometry of this compound.

Thermal Stability Profile

A defining characteristic of arylsulfur pentafluorides is their high thermal stability, a property that distinguishes them from many other sulfur-fluorine compounds.[1]

Decomposition Behavior

While this compound is stable at room temperature, it can decompose upon strong heating to produce toxic fluoride and sulfur fluoride gases.[3][6] This high thermal tolerance allows it to be used in reactions requiring elevated temperatures where less stable functional groups might degrade.

The stability of the C-S bond in arylsulfur trifluorides, a related class of compounds, is significantly higher than the N-S bond in common fluorinating agents like DAST (diethylaminosulfur trifluoride).[7][8] For instance, phenylsulfur trifluoride exhibits a decomposition temperature of 305 °C, far exceeding that of DAST (~140 °C).[7] This principle extends to the even more stable arylsulfur pentafluorides, whose stability is comparable to that of highly robust benzotrifluorides.[9][10]

Expert Insight: The exceptional thermal stability is a direct consequence of the strong carbon-sulfur bond and the sterically crowded, symmetric arrangement of the five fluorine atoms around the sulfur atom. This robust nature permits its use in a wider range of synthetic conditions, including high-temperature coupling reactions, without degradation of the SF₅ moiety.

Practical Implications for Handling and Synthesis

-

Storage: Can be safely stored at room temperature in a well-ventilated place.[5][11]

-

Reaction Conditions: The compound's robustness allows for synthetic transformations on the phenyl ring that require heat, without compromising the integrity of the SF₅ group.

-

Safety: Despite its stability, precautions must be taken to avoid strong heating in unventilated areas, as decomposition can release hazardous gases.[3][6] It is also classified as a flammable liquid and vapor, requiring storage away from heat and ignition sources.[12][13]

Chemical Stability and Reactivity Landscape

This compound possesses a remarkable degree of chemical inertness, a feature that is highly desirable in drug development, as it ensures the moiety survives diverse physiological and metabolic conditions.[2]

Resistance to Chemical Degradation

The SF₅ group is famously resistant to a wide array of chemical environments, including strongly acidic, basic, oxidizing, and reducing conditions.[2][14]

-

Hydrolytic Stability: This is one of its most critical features. The SF₅ group demonstrates hydrolytic stability that is equal to or greater than the CF₃ group.[1] In a key experiment, this compound was refluxed for four hours in a homogeneous solution of sodium hydroxide in 50% aqueous ethanol. Subsequent analysis for fluoride ions showed that less than 0.5% hydrolysis had occurred, demonstrating its extraordinary resistance to strong, hot basic conditions.[9]

-

Acid and Base Stability: It remains unaffected by 5 M HCl, 5 M H₂SO₄, or 85% H₃PO₄ at ambient temperatures.[15] It only reacts with concentrated sulfuric acid at elevated temperatures.[2]

-

Oxidants and Reductants: The SF₅ group is inert to many common oxidizing and reducing agents, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[10][14]

Summary of Chemical Compatibility

| Reagent Class | Compatibility / Reactivity | Causality |

| Strong Aqueous Bases (e.g., NaOH) | Highly Stable, even under reflux.[2][9] | The sulfur atom is sterically shielded by five fluorine atoms, and the S-F bonds are strong, preventing nucleophilic attack. |

| Strong Acids (e.g., conc. H₂SO₄) | Stable at room temp; reacts at elevated temps.[2] | High temperatures provide sufficient energy to overcome the activation barrier for electrophilic attack on the ring or interaction with the SF₅ group. |

| Oxidizing Agents | Generally Inert.[2][10] | The sulfur atom is in its highest oxidation state (+6) and is electronically shielded, making it resistant to further oxidation. |

| Reducing Agents | Generally Inert.[2][10] | The high electronegativity of the fluorine atoms makes the sulfur center electron-deficient and difficult to reduce. |

Reactivity of the Aromatic Ring

While the SF₅ group itself is inert, it profoundly influences the reactivity of the attached phenyl ring.

-

Electron-Withdrawing Nature: The SF₅ group is a powerful electron-withdrawing group, more so than the CF₃ group.[1]

-

Meta-Directing Effect: Consequently, it deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2][14] This predictable reactivity is a cornerstone of its synthetic utility, allowing for the controlled functionalization of the aromatic core while the SF₅ group remains intact. This has enabled the synthesis of a wide array of substituted arylsulfur pentafluorides.[9]

Protocols for Stability Assessment

To ensure the integrity of this compound in specific applications, a self-validating system of protocols is essential. The following methodologies provide a framework for assessing its stability under relevant experimental conditions.

Experimental Workflow: Hydrolytic Stability Assay

This protocol is designed to quantify the stability of this compound across a pH range, mimicking physiological or process conditions.

Caption: Workflow for assessing hydrolytic stability of SF5Ph.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile (ACN).

-

Incubation Setup: In triplicate, add the stock solution to aqueous buffers (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9) to a final concentration of 100 µM. The final solvent composition should contain <5% ACN to ensure aqueous conditions dominate.

-

Time Course: Incubate all samples in a temperature-controlled shaker at 37 °C.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

-

Quenching: Immediately quench the reaction by adding an equal volume of cold ACN to precipitate buffer salts and halt any further degradation.

-

Analysis: Centrifuge the samples and analyze the supernatant using a validated reverse-phase HPLC method with UV detection or LC-MS.

-

Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the rate of degradation.

Protocol: Reagent Compatibility Screening

This protocol provides a rapid assessment of compatibility with common synthetic reagents.

-

Reaction Setup: In separate vials, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., THF or DCM).

-

Reagent Addition: Add a representative reagent from different classes (e.g., a strong non-aqueous base like LiHMDS, a Lewis acid like TiCl₄, an oxidant like m-CPBA, a reductant like NaBH₄) at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr).

-

Workup and Analysis: After a set period (e.g., 24 hours), quench the reaction appropriately. Analyze the crude mixture by ¹⁹F NMR and LC-MS. The presence of new fluorine-containing signals or the disappearance of the characteristic SF₅ signals indicates degradation.

Conclusion: A Uniquely Stable Building Block

This compound presents a rare combination of extreme chemical inertness and high thermal stability, coupled with potent electronic effects. Its resistance to hydrolysis and a wide range of chemical reagents makes it an exceptionally reliable building block for applications in medicinal chemistry and materials science, where durability is paramount. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this "super-trifluoromethyl" synthon to design next-generation molecules with enhanced performance and stability.

References

-

Pentafluorosulfanylbenzene - Wikipedia. [Link]

-

Phenyl sulfur pentafluoride - ChemBK. (2024-04-10). [Link]

-

Cas 2557-81-5, Phenyl sulfur pentafluoride | lookchem. [Link]

-

Phenylsulphur pentafluoride - ChemBK. (2024-04-10). [Link]

-

and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC - NIH. (2012-03-29). [Link]

-

Arylsulfur Pentafluoridesl - Sci-Hub. [Link]

-

Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity | Journal of the American Chemical Society. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. [Link]

-

This compound - Starshinechemical. [Link]

- WO2010014665A1 - Methods for producing arylsulfur pentafluorides - Google P

-

Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well. (2010-12-02). [Link]

-

phenylsulfur trifluoride - Organic Syntheses Procedure. [Link]

-

This compound | C6H5F5S | CID 9942464 - PubChem - NIH. [Link]

-

Arylsulfur Pentafluorides - ACS Publications. [Link]

-

Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Semantic Scholar. (2016-01-20). [Link]

Sources

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. This compound - Starshinechemical [starshinechemical.com]

- 13. This compound, 1G | Labscoop [labscoop.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

lipophilicity of Phenylsulfur pentafluoride derivatives

An In-Depth Technical Guide to the Lipophilicity of Phenylsulfur Pentafluoride Derivatives for Drug Discovery Professionals

Foreword: The Rise of a "Super-Trifluoromethyl" Group

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization.[1][2] For decades, the trifluoromethyl (-CF3) group has been the workhorse for modulating electronic properties, metabolic stability, and binding interactions. However, the search for novel functional groups with unique property profiles has brought the pentafluorosulfanyl (-SF5) group to the forefront.[1][3][4] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a distinct and powerful combination of steric bulk, extreme chemical stability, and potent electron-withdrawing capabilities.[2][5][6]

Crucially, it is the pronounced lipophilicity of the SF5 group that sets it apart, offering both exciting opportunities and significant challenges for drug design.[7][8] This guide, prepared for the discerning researcher, provides a deep dive into the lipophilicity of this compound derivatives. We will move beyond mere definitions to explore the causality behind experimental choices, provide validated protocols for measurement, and contextualize the data within the pragmatic framework of drug development.

Understanding Lipophilicity: The Gatekeeper of Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[11] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) provides a more physiologically relevant measure.[12]

An optimal lipophilicity profile is a delicate balance.[13]

-

Too Low (Hydrophilic): Poor membrane permeability, limiting absorption and access to intracellular targets.

-

Too High (Lipophilic): Poor aqueous solubility, increased metabolic liability (e.g., CYP450 binding), potential for promiscuous binding to off-targets, and rapid clearance.[14]

The consensus in drug discovery suggests an optimal range for logD (pH 7.4) lies between 1 and 3 for many therapeutic targets.[13] The introduction of the highly lipophilic SF5 group requires careful molecular design to remain within this optimal window.

The Unique Physicochemical Profile of the Phenyl-SF5 Moiety

The SF5 group imparts a unique set of properties that are more pronounced than its common bioisostere, the CF3 group.[6][15] Its octahedral geometry, high electronegativity, and larger volume create a distinct electronic and steric footprint.[7]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key parameters for the SF5 group in comparison to other commonly used bioisosteric replacements on an aromatic ring.

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Volume (ų) |

| -SF5 | 1.23 - 1.51[7][16] | 0.68[7][15] | 55.4[7] |

| -CF3 | 0.88 - 1.09[7][16] | 0.53 - 0.54[7][15] | 34.6[7] |

| -OCF3 | 1.04[7] | 0.35 | 53.6 |

| -tBu | 1.98 | -0.20 | 76.9[7] |

| -NO2 | -0.28 | 0.78 | 28.5 |

| -Cl | 0.71 | 0.23 | 14.8 |

Data compiled from authoritative sources.[7][15][16] The Hansch parameter (π) quantifies the contribution of a substituent to the logP value of a parent molecule; a more positive value indicates greater lipophilicity.

As the data clearly indicate, the SF5 group is significantly more lipophilic than the CF3 group and is one of the most strongly electron-withdrawing substituents, surpassed only by the nitro group in this list.[7][15]

Methodologies for Lipophilicity Determination

Accurate determination of lipophilicity is paramount. The choice of method often represents a trade-off between accuracy, throughput, and the specific physicochemical properties of the analyte.

Visualization: Lipophilicity Assessment Workflow

This diagram outlines the primary pathways for determining the lipophilicity of novel Phenyl-SF5 derivatives.

Caption: Workflow for experimental and computational lipophilicity assessment.

Experimental Protocol 1: The Gold Standard Shake-Flask Method using ¹⁹F NMR

For fluorinated compounds like Phenyl-SF5 derivatives, the traditional shake-flask method can be significantly enhanced by using ¹⁹F NMR for quantification, which avoids the need for a UV chromophore and is highly sensitive.[17][18] This protocol is adapted from established methodologies.[18][19]

A. Principle: A compound is partitioned between two pre-saturated immiscible phases (n-octanol and water/buffer). The concentration in each phase at equilibrium is determined by ¹⁹F NMR relative to a fluorine-containing reference standard, and the logP is calculated from the concentration ratio.

B. Materials:

-

Test Phenyl-SF5 Derivative

-

Reference Compound (e.g., 2,2,2-Trifluoroethanol)

-

n-Octanol (HPLC Grade)

-

Water or Buffer (e.g., PBS, pH 7.4) (HPLC Grade)

-

Deuterium Oxide (D₂O) for NMR lock

-

Pear-shaped flasks (10 mL), magnetic stir bars

-

Temperature-controlled stir plate

-

NMR spectrometer and tubes

C. Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for several hours. Allow the layers to separate completely overnight. This ensures that the volume of each phase does not change upon addition of the solute.

-

Sample Preparation: Accurately weigh the Phenyl-SF5 test compound (e.g., ~5 mg) and the reference compound (e.g., ~3 mg) into a pear-shaped flask.

-

Partitioning: Add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated aqueous phase to the flask.

-

Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for at least 2 hours to facilitate partitioning.[18][19]

-

Phase Separation: Turn off the stirring and allow the mixture to stand undisturbed overnight (or until complete phase separation is observed) at the same constant temperature.[18]

-

Sampling (Aqueous Phase): Carefully withdraw ~0.6 mL of the lower aqueous layer using a long-needle syringe. To avoid contamination, draw a small air bubble into the syringe before passing the needle through the upper octanol layer.

-

Sampling (Octanol Phase): Using a separate syringe, withdraw ~0.6 mL of the upper n-octanol layer.

-

NMR Sample Preparation: Transfer the sampled aliquots to separate NMR tubes. Add a small amount of D₂O to each for the NMR lock signal.

-

¹⁹F NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for both samples. Ensure the relaxation delay is sufficient for full relaxation of all fluorine signals.

-

Calculation: The logP is calculated using the ratio of the integrals of the test compound (I_test) and the reference compound (I_ref) in each phase.

LogP = Log₁₀ [ (I_test,oct / I_ref,oct) / (I_test,aq / I_ref,aq) ]

D. Self-Validation: The method's trustworthiness is validated by the inclusion of a reference standard, which internally corrects for variations in sample volume and concentration. Reproducibility can be confirmed by using a different reference compound and ensuring the measured logP value remains consistent.[18]

Experimental Protocol 2: High-Throughput Screening with RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative for estimating logP, making it ideal for screening compound libraries.[12][20]